molecular formula C34H36N4O6 B13141725 1,4,5,8-Tetraamino-2,7-bis(3-butoxyphenoxy)anthracene-9,10-dione CAS No. 88600-88-8

1,4,5,8-Tetraamino-2,7-bis(3-butoxyphenoxy)anthracene-9,10-dione

Cat. No.: B13141725
CAS No.: 88600-88-8
M. Wt: 596.7 g/mol
InChI Key: LHZXNUNBGIDWGG-UHFFFAOYSA-N
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Description

    Reagents: Ammonia or primary amines

    Conditions: High temperature and pressure, often in the presence of a catalyst

  • Attachment of Butoxyphenoxy Groups

      Reagents: 3-Butoxyphenol and a suitable leaving group (e.g., halides)

      Conditions: Nucleophilic substitution reaction, typically under basic conditions

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 1,4,5,8-Tetraamino-2,7-bis(3-butoxyphenoxy)anthracene-9,10-dione typically involves multi-step organic reactions

    • Preparation of Anthracene-9,10-dione Core

        Starting Material: Anthracene

        Reagents: Oxidizing agents such as potassium dichromate or chromium trioxide

        Conditions: Reflux in an acidic medium

    Chemical Reactions Analysis

    Types of Reactions

    1,4,5,8-Tetraamino-2,7-bis(3-butoxyphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

      Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents.

      Reduction: The anthracene core can be reduced to form dihydroanthracene derivatives.

      Substitution: The butoxyphenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate, nitric acid

      Reduction: Sodium borohydride, lithium aluminum hydride

      Substitution: Halides, sulfonates, under basic or acidic conditions

    Major Products

      Oxidation Products: Nitro derivatives of the original compound

      Reduction Products: Dihydro derivatives

      Substitution Products: Various substituted anthracene derivatives depending on the reagents used

    Scientific Research Applications

    1,4,5,8-Tetraamino-2,7-bis(3-butoxyphenoxy)anthracene-9,10-dione has several applications in scientific research:

      Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

      Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

      Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

      Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

    Mechanism of Action

    The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(3-butoxyphenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, while the anthracene core can intercalate into DNA, affecting its function and stability. The butoxyphenoxy groups enhance the compound’s solubility and bioavailability.

    Comparison with Similar Compounds

    Similar Compounds

    • 1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione
    • 1,4,5,8-Tetraamino-2,7-bis(phenoxy)anthracene-9,10-dione

    Uniqueness

    1,4,5,8-Tetraamino-2,7-bis(3-butoxyphenoxy)anthracene-9,10-dione is unique due to the presence of butoxyphenoxy groups, which impart distinct solubility and reactivity characteristics compared to its analogs. This makes it particularly useful in applications requiring specific solubility profiles and reactivity patterns.

    Properties

    CAS No.

    88600-88-8

    Molecular Formula

    C34H36N4O6

    Molecular Weight

    596.7 g/mol

    IUPAC Name

    1,4,5,8-tetraamino-2,7-bis(3-butoxyphenoxy)anthracene-9,10-dione

    InChI

    InChI=1S/C34H36N4O6/c1-3-5-13-41-19-9-7-11-21(15-19)43-25-17-23(35)27-29(31(25)37)34(40)30-28(33(27)39)24(36)18-26(32(30)38)44-22-12-8-10-20(16-22)42-14-6-4-2/h7-12,15-18H,3-6,13-14,35-38H2,1-2H3

    InChI Key

    LHZXNUNBGIDWGG-UHFFFAOYSA-N

    Canonical SMILES

    CCCCOC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=CC(=C5)OCCCC)N)N

    Origin of Product

    United States

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